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Compound of Interest

Compound Name:
2,5,5-trimethylcyclohexane-1,3-

dione

CAS No.: 1125-11-7

Cat. No.: B3030940

Get Quote

Executive Summary
2-Methyldimedone (2,5,5-trimethyl-1,3-cyclohexanedione) and its derivatives represent a

specialized class of cyclic

-diketones. Unlike their acyclic counterparts (e.g., acetylacetone), these scaffolds exhibit
unique thermodynamic profiles due to the trans-fixed configuration of the carbonyls, which
prevents intramolecular hydrogen bonding in the enol form.[1]

For researchers in drug discovery, the stability of these derivatives is governed by three

competing thermodynamic sinks:

Keto-Enol Tautomerism: Heavily solvent-dependent, driving solubility and nucleophilicity.

Retro-Claisen Cleavage: A ring-opening degradation pathway activated by hydrolysis in

basic media.
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Adduct Reversibility: When used as covalent warheads (e.g., targeting Cys residues), the

thermodynamic stability of the resulting thioether bond often dictates the residence time of

the drug.

Structural Dynamics & Tautomerism
The "Trans-Fixed" Constraint
The thermodynamic stability of 2-methyldimedone is fundamentally different from acyclic 1,3-

dicarbonyls. In acyclic systems, the enol form is stabilized by a strong intramolecular hydrogen

bond (forming a pseudo-6-membered ring).[1] In the dimedone scaffold, the rigid cyclohexane

ring locks the carbonyls in a geometry where they cannot face each other.

Consequence: Enolization is driven solely by intermolecular stabilization (solvation or

dimerization).

Solvent Effect:

Non-polar solvents (CHCl₃, Benzene): The Keto form is thermodynamically favored to

minimize dipole repulsion.

Polar protic solvents (Water, MeOH): The Enol form is favored due to hydrogen bonding

with the solvent.[1]

Effect of C2-Methylation
Substituting the C2 position with a methyl group (converting dimedone to 2-methyldimedone)

introduces specific thermodynamic shifts:

Acidity (

): The methyl group is electron-donating, which destabilizes the enolate anion. While
dimedone has a

, 2-methyldimedone is less acidic (

).
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Steric Hindrance: The C2-methyl group introduces steric clash with the adjacent carbonyls,

slightly destabilizing the planar enol form compared to the unsubstituted parent.

Data Summary: Tautomeric Equilibrium Constants ( )

Solvent

Dielectric
Constant (

)

Predominant
Form
(Dimedone)

Predominant
Form (2-Me-
Dimedone)

Thermodynami
c Driver

Chloroform 4.8 Keto (~70%) Keto (>90%)
Dipole

minimization

DMSO 46.7 Enol (~100%) Mixed
H-bond

acceptance

Water 80.1 Enol (~95%) Enol (>80%)

H-bond

donation/solvatio

n

Expert Insight: In drug formulation, avoid storing 2-methyldimedone derivatives in non-polar

solvents for extended periods if the enol form is required for immediate reactivity, as the keto-

enol re-equilibration can be slow (minutes to hours).

Degradation Pathways: The Retro-Claisen Sink
The most critical thermodynamic instability risk for 2-methyldimedone derivatives is hydrolytic

ring opening via the Retro-Claisen (or Retro-Dieckmann) reaction. This is an irreversible

thermodynamic sink under basic conditions.

Mechanism[2][3][4]
Hydroxide attacks one carbonyl carbon.
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The tetrahedral intermediate collapses.[2]

The bond between C1 and C2 breaks (stabilized by the resulting ester/acid enolate).

Result: An acyclic dicarboxylic acid derivative.[1][3][4]

Stability Rule: 2,2-disubstituted derivatives (where no enolization is possible) are more

susceptible to this cleavage because they cannot "bleed off" basic pressure by forming a stable

enolate anion. 2-methyldimedone (monosubstituted) is moderately stable at physiological pH

(7.4) but degrades rapidly at pH > 10.

Covalent Inhibitor Thermodynamics (Warhead
Chemistry)
In drug development, 2-methyldimedone derivatives are often modified to serve as Michael

Acceptors (e.g., 2-methylene-5,5-dimethylcyclohexane-1,3-dione) or Sulfenic Acid Probes.

Reaction with Cysteine (Thiol-Michael Addition)
When designed as a Michael acceptor (exocyclic double bond at C2), the reaction with a

cysteine thiol is reversible.

Thermodynamics: The stability of the adduct depends on the "Retro-Michael" barrier.

2-Methyl Effect: If the adduct results in a quaternary center at C2 (e.g., attacking a 2-methyl-

2-ene system), the "Gem-Dimethyl" effect at C5 and the crowding at C2 create steric strain.

This often lowers the

of adduct formation, making the covalent bond more reversible (lower residence time)
compared to unsubstituted analogues.

Reaction with Sulfenic Acids (Oxidation Probes)
Dimedone is the gold standard for labeling protein sulfenic acids (Cys-SOH).

Stability: The condensation product (thioether) is thermodynamically stable and irreversible

under physiological conditions.
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2-Methyl Limitation: 2-methyldimedone cannot be used for this specific application because

the mechanism requires two protons at C2 to eliminate water and form the stable adduct.

Visualization of Pathways[4]
The following diagram illustrates the competing thermodynamic states and degradation

pathways for 2-methyldimedone derivatives.

Physiological Equilibrium (pH 7.4)

Keto Form
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 Michael Addition
(If unsaturated)

 Retro-Michael
(Steric driven)

Click to download full resolution via product page

Caption: Thermodynamic landscape of 2-methyldimedone. Blue/Green represents the safe

equilibrium window; Red indicates irreversible degradation; Black indicates drug-target

interaction.

Experimental Protocols for Stability Assessment
Protocol A: Determination of Keto-Enol via NMR
Use this to validate the structural integrity of your derivative in formulation vehicles.

Preparation: Dissolve 10 mg of the 2-methyldimedone derivative in 600

L of the target deuterated solvent (e.g., DMSO-

for polar, CDCl

for non-polar).
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Equilibration: Allow the tube to sit at 25°C for 2 hours. Tautomerization is not instantaneous.

[1][5]

Acquisition: Acquire a quantitative

H NMR (relaxation delay

).

Analysis:

Integrate the C2-Methyl signal.

Keto form: Appears as a singlet/doublet upfield (interference from C4/C6 protons).

Enol form: The C2-Methyl signal will shift slightly; look for the disappearance of the C2-H

proton or the appearance of an OH signal (broad, variable).

Calculation:

.[1]

Protocol B: Accelerated Hydrolytic Stability Stress Test
Use this to determine shelf-life and susceptibility to Retro-Claisen cleavage.

Buffer Setup: Prepare 50 mM Phosphate Buffer at pH 7.4, pH 9.0, and pH 2.0.

Incubation: Prepare a 10 mM stock of the derivative in MeCN. Spike into buffers to a final

concentration of 100

M.

Sampling: Incubate at 37°C. Aliquot samples at

hours.

Quench: Quench basic samples immediately with 1% Formic Acid to stop ring opening.

Analysis: Analyze via LC-MS/MS.
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Monitor: Loss of parent mass (

).

Detect: Appearance of ring-open species (

Da).

Pass Criteria: < 5% degradation at 24h (pH 7.4).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. chem.libretexts.org [chem.libretexts.org]

3. Dimedone | 126-81-8 [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwebbook.nist.gov%2Fcgi%2Fcbook.cgi%3FID%3DC126818
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2Fproduct%2Fb117516
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.organicchemistrytutor.com%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fchem.libretexts.org%2FBookshelves%2FOrganic_Chemistry%2FMap%253A_Organic_Chemistry_(Wade)%2F22%253A_Alpha-Substitutions_and_Condensations_of_Enols_and_Enolate_Ions%2F22.01%253A_Keto-Enol_Tautomerism
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Cyclohexanedione_-2-acetyl-5_5-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Cyclohexanedione_-2-acetyl-5_5-dimethyl
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F519448
https://www.benchchem.com/product/b3030940?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/117/Technical_Support_Center_Solvent_Effects_on_Dimedone_Keto_Enol_Equilibrium.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/13%3A_Reactions_at_the_-Carbon_Part_II/13.04%3A_Claisen_Condensation
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1741746.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030940?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–
Enol Tautomerization Process of α- and β-Cyclodiones - PMC [pmc.ncbi.nlm.nih.gov]

5. cores.research.asu.edu [cores.research.asu.edu]

6. 1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl- | C10H14O3 | CID 519448 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Thermodynamic Stability of 2-Methyldimedone
Derivatives: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030940/docs#thermodynamic-stability-of-2-
methyldimedone-derivatives-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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